molecular formula C7H14O3 B13318424 3-Ethyl-3-hydroxypentanoic acid

3-Ethyl-3-hydroxypentanoic acid

Cat. No.: B13318424
M. Wt: 146.18 g/mol
InChI Key: QFDBOMUFRUMJQP-UHFFFAOYSA-N
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Description

3-Ethyl-3-hydroxypentanoic acid is an organic compound with the molecular formula C7H14O3 It is a derivative of pentanoic acid, featuring an ethyl group and a hydroxyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethyl-3-hydroxypentanoic acid can be synthesized through several methods. One common approach involves the aldol condensation of ethyl acetate with acetaldehyde, followed by hydrogenation and hydrolysis. The reaction conditions typically include the use of a base such as sodium hydroxide for the condensation step, and a hydrogenation catalyst like palladium on carbon for the reduction step.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-3-hydroxypentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride for chlorination.

Major Products:

    Oxidation: 3-Ethyl-3-oxopentanoic acid

    Reduction: 3-Ethyl-3-hydroxypentanol

    Substitution: 3-Ethyl-3-chloropentanoic acid

Scientific Research Applications

3-Ethyl-3-hydroxypentanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in metabolic pathways and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a building block for polymers and other materials.

Mechanism of Action

The mechanism of action of 3-ethyl-3-hydroxypentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence various biochemical processes, including enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

  • 3-Hydroxypentanoic acid
  • 3-Ethylpentanoic acid
  • 3-Hydroxy-3-methylpentanoic acid

Comparison: 3-Ethyl-3-hydroxypentanoic acid is unique due to the presence of both an ethyl group and a hydroxyl group on the same carbon atom. This structural feature distinguishes it from similar compounds and contributes to its distinct chemical properties and reactivity. For example, 3-hydroxypentanoic acid lacks the ethyl group, while 3-ethylpentanoic acid lacks the hydroxyl group, resulting in different reactivity and applications.

Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

3-ethyl-3-hydroxypentanoic acid

InChI

InChI=1S/C7H14O3/c1-3-7(10,4-2)5-6(8)9/h10H,3-5H2,1-2H3,(H,8,9)

InChI Key

QFDBOMUFRUMJQP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC(=O)O)O

Origin of Product

United States

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